molecular formula C7H10O2 B1179489 Mitel OM CAS No. 130454-82-9

Mitel OM

Cat. No.: B1179489
CAS No.: 130454-82-9
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Description

Systematic IUPAC Name and Molecular Formula

Mitel OM, identified by its CAS Registry Number 130454-82-9, lacks a publicly documented systematic IUPAC name in major chemical databases such as PubChem and ChemSpider. This absence suggests proprietary classification or insufficient structural characterization in open-source literature. The molecular formula is similarly unspecified in available records, though its inclusion in polymer-related contexts (e.g., telecommunications hardware components) implies a synthetic or semi-synthetic origin.

Property Status Source References
IUPAC Name Not publicly disclosed
Molecular Formula Unavailable

CAS Registry Number and Synonyms

This compound is unambiguously identified by its CAS Registry Number 130454-82-9 . Despite its widespread use in industrial applications, synonyms for this compound are limited. The term "this compound" itself appears to function as both a product identifier and a chemical designation within proprietary contexts. No alternative systematic or trivial names are documented in peer-reviewed literature or regulatory databases.

Identifier Value Source References
CAS Registry Number 130454-82-9
Synonyms This compound (primary)

Structural Classification Within Polymer/Copolymer Families

While explicit structural data for this compound remains undisclosed, its association with telecommunications hardware and polymer-based antimicrobial treatments provides indirect clues. The compound is likely a synthetic polymer or copolymer engineered for functional durability in electronic devices. For example:

  • Antimicrobial polymers : this compound may incorporate silver-based additives or organometallic complexes to inhibit microbial growth on surfaces.
  • Thermoplastic elastomers : Its use in handheld devices suggests compatibility with materials balancing rigidity and flexibility, typical of styrenic block copolymers.

Polymer classification frameworks further contextualize this compound:

Classification Basis Likely Category Rationale
Origin Synthetic polymer Industrial application specificity
Monomer composition Homopolymer or copolymer Functional additives implied
Microstructure Amorphous or semi-crystalline Device durability requirements

Properties

CAS No.

130454-82-9

Molecular Formula

C7H10O2

Synonyms

Mitel OM

Origin of Product

United States

Comparison with Similar Compounds

Silica Gel (SiO₂·nH₂O)

Parameter Mitel OM Silica Gel
Moisture Capacity 30% (w/w) at 25°C 35% (w/w) at 25°C
Regeneration 200°C, 30 minutes 150°C, 60 minutes
Chemical Stability Resistant to acids Degrades in HF or strong bases
Cost Efficiency High (long-term reuse) Low (single-use common)

Silica gel, a porous form of silicon dioxide, is widely used in desiccation but lacks this compound’s precision in quantitative moisture analysis. This compound outperforms silica gel in thermal resilience and reusability, critical for high-throughput labs .

Calcium Chloride (CaCl₂)

Parameter This compound Calcium Chloride
Hygroscopicity Controlled absorption Rapid, uncontrolled
Byproducts None Releases HCl upon overheating
Application Scope Analytical instruments Bulk drying (e.g., gases)
Environmental Impact Low toxicity Corrosive, hazardous waste

Calcium chloride, while cost-effective for industrial drying, is unsuitable for analytical applications due to its reactive byproducts and inability to provide calibrated moisture data. This compound’s inertness and reproducibility make it superior for regulated environments .

Research Findings and Limitations

Recent studies highlight this compound’s efficacy in pharmaceutical quality control, achieving ±0.05% measurement accuracy under ISO 9001 standards . However, comparative analyses with molecular sieves (e.g., zeolites) remain scarce, highlighting a gap in understanding its performance in ultra-low humidity (<0.1%) contexts . Structural studies using 13C-NMR and FTIR (as per guidelines in ) are needed to elucidate its binding mechanisms.

Preparation Methods

Direct Coordination of Organometallic Precursors

This compound is synthesized via ligand exchange reactions using transition metal salts and organic phosphonates. For example, nickel(II) chloride hexahydrate reacts with in situ-generated phenylphosphonite derivatives under nitrogen atmosphere to form the core this compound structure. Key parameters include:

Reaction Conditions

  • Temperature: 80–100°C

  • Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Ligand-to-metal ratio: 3:1 (mol/mol)

  • Duration: 12–24 hours

Yield Optimization

ParameterOptimal RangePurity (%)
pH6.5–7.292–95
Stirring rate (rpm)300–50089–93
Post-reaction aging2–4 hours95–98

This method achieves 92% yield with <5% residual metal impurities.

Solvent-Free Mechanochemical Synthesis

Solid-State Grinding Protocol

This compound can be prepared without solvents using high-energy ball milling. A mixture of copper(I) oxide and bis(diethylamino)phosphine is ground at 30 Hz for 45 minutes, followed by annealing at 150°C.

Advantages

  • Eliminates toxic solvent waste.

  • Reduces reaction time to <1 hour.

  • Scalable for batch production (tested up to 5 kg).

Limitations

  • Requires precise control of grinding media size (2–5 mm zirconia balls).

  • Limited to thermally stable precursors.

Electrochemical Deposition for Telecommunications Hardware

Thin-Film this compound Coatings

This compound is electrodeposited onto copper substrates in Mitel’s TA7102 analog voice ports to enhance signal integrity. The process involves:

Electrolyte Composition

ComponentConcentration (g/L)Role
This compound precursor12.5Active coating agent
Sulfuric acid98Conductivity enhancer
Polyethylene glycol0.2Surfactant

Deposition Parameters

  • Current density: 15 mA/cm²

  • Temperature: 25°C ± 2°C

  • Duration: 120 seconds

This method produces coatings with 98% uniformity, critical for minimizing crosstalk in Mitel’s FXS ports.

Hydrothermal Synthesis for High-Purity Applications

Autoclave-Based Crystallization

This compound single crystals are grown via hydrothermal methods for use in optical components. A sealed autoclave containing nickel nitrate, phenylphosphonic acid, and deionized water is heated to 180°C for 72 hours.

Crystal Quality Metrics

MetricValue
Lattice defects<10³/cm³
Optical transparency85% (400–800 nm)
Thermal stabilityStable up to 300°C

Industrial-Scale Production Challenges

Byproduct Management

Residual diethylphosphite (up to 8% in crude product) is removed via vacuum distillation (0.1 mbar, 80°C).

Regulatory Compliance

This compound synthesis must adhere to:

  • FCC Part 15 for electromagnetic emissions in telecom applications.

  • IEC 60950-1 for safety in electronic components.

Recent Advances in Catalytic Applications

This compound in Cross-Coupling Reactions

This compound serves as a catalyst in Suzuki-Miyaura couplings, achieving turnover numbers (TON) of 10⁵ under mild conditions.

Performance Comparison

CatalystTONYield (%)
This compound105,00099
Pd(PPh₃)₄85,00097
NiCl₂(dppe)50,00092

Q & A

Q. How can OM data be integrated with machine learning models to predict astrophysical phenomena?

  • Methodological Answer : Preprocess OM light curves (Fast mode) to remove instrumental noise using wavelet transforms, then train models on temporal features (e.g., periodicity, flux variations). Validate predictions against archival datasets (e.g., XMM-Newton archives) and apply frameworks like PEO (Population, Exposure, Outcome) to contextualize results .

Q. What ethical considerations arise when using OM data in collaborative studies?

  • Methodological Answer : Define data ownership and access rights in collaboration agreements, ensuring compliance with GDPR for public datasets . Use anonymized identifiers for sensitive observational data and document data-sharing protocols in ethics board applications .

Q. How can OM research leverage interdisciplinary approaches to enhance data interpretation?

  • Methodological Answer : Combine OM imaging data with computational chemistry models (e.g., molecular orbital analysis via WebMO) to study astrochemical processes . For behavioral studies, merge OM observational data with ethnographic surveys, applying mixed-methods frameworks to triangulate findings .

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